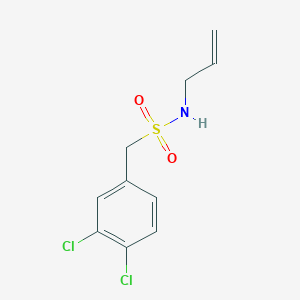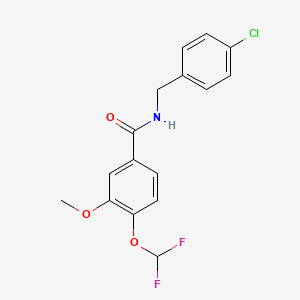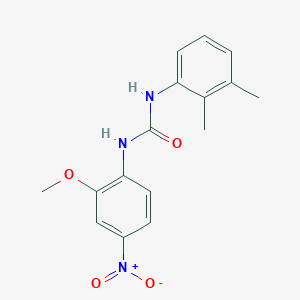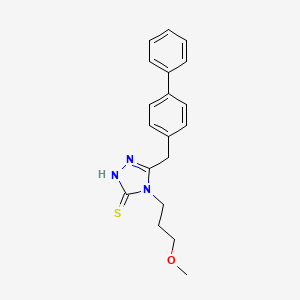![molecular formula C16H14Cl2N2O4S B4724700 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
説明
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been shown to have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
作用機序
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of APP and Notch receptors. This leads to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. This compound has also been shown to have other effects on cellular processes, including the regulation of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cellular processes. It has been shown to regulate the differentiation of neural stem cells, the proliferation of cancer cells, and the apoptosis of immune cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, it also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid research, including the development of more potent and specific gamma-secretase inhibitors, the investigation of this compound's effects on other cellular processes, and the exploration of this compound's potential therapeutic applications in diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.
In conclusion, this compound is a potent inhibitor of gamma-secretase that has been widely used in scientific research to study the role of gamma-secretase in cellular processes. It has a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis. While it has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. There are several future directions for this compound research, including the development of more potent and specific gamma-secretase inhibitors and the investigation of this compound's potential therapeutic applications in diseases such as Alzheimer's disease and cancer.
科学的研究の応用
5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been widely used in scientific research as a tool for studying the role of gamma-secretase in cellular processes. It has been shown to inhibit the processing of APP and Notch receptors, leading to a decrease in the production of beta-amyloid peptides and the activation of Notch signaling. This compound has been used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
特性
IUPAC Name |
5-[[3-[(3,5-dichlorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-6-10(18)8-11(7-9)19-15(24)12-4-5-25-16(12)20-13(21)2-1-3-14(22)23/h4-8H,1-3H2,(H,19,24)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBTTXSSBNLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)
![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)

![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4724654.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)
![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)

![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)


![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)
